2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Overview
Description
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a dichlorophenyl group and a benzoate ester linked to an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2,4-dichlorophenol with 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the nitration and subsequent esterification steps, ensuring consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenols or amines.
Scientific Research Applications
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 2-furoate: Shares a similar isoindoline structure but with different substituents.
2-(3,4-Dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a dichlorophenyl group but differs in the core structure.
Uniqueness
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and isoindoline moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c1-12-2-8-16-17(10-12)21(27)25(20(16)26)15-6-3-13(4-7-15)22(28)29-19-9-5-14(23)11-18(19)24/h3-7,9,11-12,16-17H,2,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCJFMOFDDJBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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